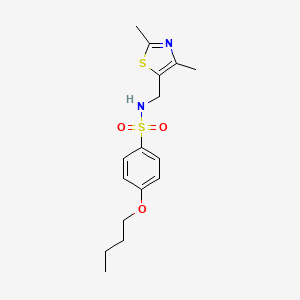

4-butoxy-N-((2,4-dimethylthiazol-5-yl)methyl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-butoxy-N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O3S2/c1-4-5-10-21-14-6-8-15(9-7-14)23(19,20)17-11-16-12(2)18-13(3)22-16/h6-9,17H,4-5,10-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHFGFMYPWPBXHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)S(=O)(=O)NCC2=C(N=C(S2)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butoxy-N-((2,4-dimethylthiazol-5-yl)methyl)benzenesulfonamide typically involves the reaction of 4-butoxybenzenesulfonyl chloride with 2,4-dimethylthiazole-5-methanamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-butoxy-N-((2,4-dimethylthiazol-5-yl)methyl)benzenesulfonamide can undergo various types of chemical reactions, including:

Oxidation: The thiazole ring can be oxidized under strong oxidative conditions.

Reduction: The sulfonamide group can be reduced to a sulfinamide or sulfenamide under reducing conditions.

Substitution: The butoxy group can be substituted with other alkoxy groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like alkoxides or amines can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can lead to the formation of sulfoxides or sulfones, while reduction of the sulfonamide group can yield sulfinamides or sulfenamides .

Scientific Research Applications

Chemical Properties and Structure

The compound has a complex structure characterized by a butoxy group and a thiazole moiety, which contributes to its biological activity. Its molecular formula is , indicating the presence of nitrogen, oxygen, and sulfur atoms that play crucial roles in its interactions with biological targets.

-

Antimicrobial Properties :

- Research indicates that compounds similar to 4-butoxy-N-((2,4-dimethylthiazol-5-yl)methyl)benzenesulfonamide exhibit significant antimicrobial activity against various pathogens. The thiazole ring is known for enhancing the antimicrobial properties of sulfonamide derivatives, making them effective against bacteria and fungi .

- Anticancer Potential :

- Inhibition of Enzymatic Activity :

Therapeutic Applications

-

Drug Development :

- The unique structure of 4-butoxy-N-((2,4-dimethylthiazol-5-yl)methyl)benzenesulfonamide makes it a candidate for further development as a therapeutic agent. Its potential use as an antibiotic or anticancer drug is currently under investigation, with ongoing studies aimed at optimizing its efficacy and reducing toxicity .

- Targeted Delivery Systems :

Material Science Applications

- Polymer Chemistry :

- Sensors and Detection Systems :

Case Studies

| Study Focus | Findings | Implications |

|---|---|---|

| Antimicrobial Activity | Demonstrated effectiveness against E. coli and S. aureus | Potential for development as a new antibiotic |

| Anticancer Activity | Inhibition of proliferation in breast cancer cell lines | Future studies needed for clinical applications |

| Enzyme Inhibition | Effective against carbonic anhydrase | Possible use in metabolic disease treatments |

Mechanism of Action

The mechanism of action of 4-butoxy-N-((2,4-dimethylthiazol-5-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The thiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can interfere with cellular processes by binding to key proteins .

Comparison with Similar Compounds

Comparison with Structural Analogues

The compound’s uniqueness lies in its hybrid structure combining a sulfonamide, thiazole, and alkoxy groups. Below is a comparison with structurally related benzenesulfonamide derivatives (Table 1) and their key features:

Table 1: Structural and Functional Comparison of Benzenesulfonamide Derivatives

Key Observations :

In contrast, N-butyl and N-phenyl derivatives lack heterocyclic components, limiting their interaction with biological targets .

However, this may reduce aqueous solubility relative to N-ethyl or unsubstituted sulfonamides.

Synthetic Complexity : The incorporation of a thiazole ring requires multi-step synthesis, whereas simpler analogues like N-butyl-benzenesulfonamide can be prepared via direct alkylation.

Biological Activity

4-butoxy-N-((2,4-dimethylthiazol-5-yl)methyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial, anti-inflammatory, and antioxidant research. This article synthesizes current findings on the biological activity of this compound, supported by data tables and relevant case studies.

The molecular structure of 4-butoxy-N-((2,4-dimethylthiazol-5-yl)methyl)benzenesulfonamide includes a benzenesulfonamide core modified with a butoxy group and a thiazole moiety. Its chemical formula is C₁₄H₁₈N₂O₂S, and it exhibits properties characteristic of sulfonamide derivatives.

Antimicrobial Activity

Research indicates that sulfonamide derivatives demonstrate significant antimicrobial properties. A related study evaluated various benzenesulfonamide compounds for their antimicrobial efficacy against several bacterial strains. The findings are summarized in Table 1 below:

| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4a | Pseudomonas aeruginosa | 6.67 mg/mL |

| 4d | Escherichia coli | 6.72 mg/mL |

| 4h | Staphylococcus aureus | 6.63 mg/mL |

| 4e | Candida albicans | 6.63 mg/mL |

| 4f | Bacillus subtilis | 6.63 mg/mL |

These results highlight the potential of sulfonamide derivatives as effective antimicrobial agents against various pathogens .

Anti-inflammatory Activity

The anti-inflammatory properties of benzenesulfonamides have been investigated through in vivo models. For instance, compounds similar to 4-butoxy-N-((2,4-dimethylthiazol-5-yl)methyl)benzenesulfonamide were shown to inhibit carrageenan-induced paw edema in rats significantly. The percentage inhibition observed at various time points is presented in Table 2:

| Time (h) | Percentage Inhibition |

|---|---|

| 1 | 94.69% |

| 2 | 89.66% |

| 3 | 87.83% |

This evidence suggests that such compounds could be beneficial in treating inflammatory conditions .

Antioxidant Activity

Antioxidant activity is another critical aspect of the biological profile of this compound. Research comparing the antioxidant capacity of various benzenesulfonamides indicated that some derivatives possess IC50 values comparable to well-known antioxidants like Vitamin C. For example:

| Compound | IC50 (mg/mL) |

|---|---|

| Compound E | 0.3287 |

| Vitamin C | 0.2090 |

These findings underscore the potential role of sulfonamide derivatives in mitigating oxidative stress .

Case Studies

Several studies have focused on the synthesis and biological evaluation of sulfonamide derivatives similar to 4-butoxy-N-((2,4-dimethylthiazol-5-yl)methyl)benzenesulfonamide:

- Study on Antimicrobial Efficacy : A recent investigation synthesized a series of benzenesulfonamides and evaluated their antimicrobial activity against clinical isolates, confirming their effectiveness against resistant strains .

- Anti-inflammatory Mechanisms : Another research effort explored the mechanisms behind the anti-inflammatory effects of sulfonamides, indicating inhibition of pro-inflammatory cytokines as a possible pathway .

- Cytotoxicity Assessments : Some studies have also assessed the cytotoxic effects of these compounds on cancer cell lines, revealing selective cytotoxicity towards malignant cells while sparing normal cells .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 4-butoxy-N-((2,4-dimethylthiazol-5-yl)methyl)benzenesulfonamide to achieve high yield and purity?

- Methodological Answer : Synthesis optimization requires multi-step reactions starting from precursors like thiazole derivatives and sulfonamide intermediates. Key steps include:

- Coupling Reactions : Use of coupling agents (e.g., EDC/HOBt) to link the thiazole and benzenesulfonamide moieties under inert atmospheres.

- Solvent Selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reactivity while minimizing side products .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) improves purity. Monitor purity via TLC (Rf ~0.75–0.78 in ethyl acetate) .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions (e.g., thiazole methyl groups at δ ~2.5 ppm, sulfonamide protons at δ ~7.5–8.0 ppm) .

- Infrared Spectroscopy (IR) : Identify functional groups (e.g., sulfonamide S=O stretching at ~1350 cm⁻¹, C-N at ~1150 cm⁻¹) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ calculated for C₁₉H₂₃N₂O₃S₂: 415.12) .

- X-ray Crystallography : Resolves crystal packing and bond angles (e.g., sulfonamide dihedral angles ~85–90°) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values) across different studies?

- Methodological Answer :

- Standardized Assay Conditions : Control variables like cell line passage number, serum concentration, and incubation time (e.g., 72-hour MTT assays vs. 48-hour apoptosis assays) .

- Dose-Response Reproducibility : Use internal reference compounds (e.g., doxorubicin for cytotoxicity) to normalize inter-lab variability .

- Mechanistic Follow-Up : Combine phenotypic assays (e.g., cell cycle arrest) with target engagement studies (e.g., enzyme inhibition kinetics) to validate specificity .

Q. What computational strategies are employed to model the interaction between this compound and its target enzymes?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes to targets (e.g., carbonic anhydrase IX). Key interactions include sulfonamide-Zn²+ coordination and hydrophobic contacts with thiazole .

- Molecular Dynamics (MD) Simulations : GROMACS or AMBER assess stability of ligand-target complexes over 100-ns trajectories. Analyze RMSD (<2 Å) and binding free energy (MM/PBSA) .

- QSAR Modeling : Develop regression models using descriptors like logP and polar surface area to optimize bioactivity .

Q. What in vitro assays are appropriate for evaluating the compound's mechanism of action in cancer cell lines?

- Methodological Answer :

- Apoptosis Assays : Annexin V/PI staining combined with caspase-3/7 activation (luminescence-based) .

- Cell Cycle Analysis : Flow cytometry with propidium iodide to detect G1/S or G2/M arrest .

- Target Inhibition : Enzymatic assays (e.g., carbonic anhydrase inhibition via stopped-flow CO₂ hydration) .

Data Analysis and Experimental Design

Q. How should researchers design dose-response experiments to account for off-target effects in kinase inhibition studies?

- Methodological Answer :

- Selective Inhibitor Panels : Test against kinase profiling services (e.g., Eurofins KinaseProfiler) at 1 µM and 10 µM to identify off-target hits .

- Negative Controls : Include structurally related inactive analogs (e.g., methyl-substituted thiazole derivatives) to distinguish target-specific effects .

Q. What statistical approaches are recommended for analyzing high-throughput screening data for this compound?

- Methodological Answer :

- Z’-Factor Validation : Ensure assay robustness (Z’ > 0.5) using positive/negative controls .

- Hit Prioritization : Apply fold-change thresholds (e.g., >3σ from mean) and false discovery rate (FDR) correction (Benjamini-Hochberg) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.